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Compound of Interest

Compound Name: 1-Cyclooctyl-3-phenylurea

Cat. No.: B449537 Get Quote

In the landscape of medicinal chemistry and drug discovery, the urea functional group holds a

central position due to its remarkable ability to form stable, bidentate hydrogen bonds with a

multitude of biological targets.[1] When flanked by aryl and alkyl/cycloalkyl substituents, as in

the case of 1-Cyclooctyl-3-phenylurea, this simple scaffold transforms into a versatile

pharmacophore, giving rise to a vast array of biologically active molecules.[2][3] These

compounds have demonstrated a wide spectrum of activities, ranging from potent enzyme

inhibitors to modulators of complex signaling pathways.[1][4]

This guide provides a comprehensive technical overview of the applications of 1-Cyclooctyl-3-
phenylurea, a representative member of the N-cycloalkyl-N'-phenylurea class. While direct

literature on this specific molecule is nascent, this document will synthesize data from closely

related analogs to build a predictive framework for its potential therapeutic and industrial

applications. We will explore its synthesis, delve into established and putative mechanisms of

action across different biological domains, and provide detailed experimental protocols for its

evaluation. The defining characteristics of 1-Cyclooctyl-3-phenylurea—the bulky, lipophilic

cyclooctyl group and the aromatic phenyl ring—will be a central theme in discussing structure-

activity relationships (SAR) and potential for target-specific interactions.

General Synthesis of N,N'-Disubstituted Ureas
The synthesis of 1-Cyclooctyl-3-phenylurea and its analogs is typically achieved through a

straightforward and high-yielding nucleophilic addition reaction. The most common method

involves the reaction of an amine with an isocyanate.
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Protocol 1: Synthesis via Isocyanate Addition
This protocol describes a general method adaptable for the synthesis of 1-Cyclooctyl-3-
phenylurea by reacting cyclooctylamine with phenyl isocyanate.

Materials:

Cyclooctylamine

Phenyl isocyanate

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone)

Stir plate and magnetic stir bar

Round-bottom flask with reflux condenser

Ice bath

Rotary evaporator

Silica gel for column chromatography (if purification is needed)

Thin-Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Methodology:

Reaction Setup: In a clean, dry round-bottom flask, dissolve cyclooctylamine (1.0 equivalent)

in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

Reactant Addition: Cool the solution in an ice bath. Add phenyl isocyanate (1.0 equivalent)

dropwise to the stirred solution. The reaction is often exothermic, and maintaining a low

temperature helps control the reaction rate.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 2-12 hours.[2] Monitor the reaction's progress using TLC until

the starting materials are consumed.[2][5]
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Product Isolation: Upon completion, the product may precipitate out of the solution. If so, it

can be collected by filtration, washed with cold solvent, and dried under a vacuum.[2]

Purification (if necessary): If the product does not precipitate or if impurities are present,

concentrate the reaction mixture under reduced pressure using a rotary evaporator. The

crude product can then be purified by flash chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

Characterization: Confirm the structure and purity of the final product using analytical

techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).[4][6]
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Caption: General workflow for the synthesis of 1-Cyclooctyl-3-phenylurea.

Part 1: Applications in Agriculture as Herbicides
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The phenylurea class of compounds was first introduced in the mid-20th century and remains a

cornerstone in modern agriculture for weed control.[7] Their primary application is as

herbicides, valued for their efficacy against a broad spectrum of weeds in various crops.[7][8]

Mechanism of Action: Inhibition of Photosystem II (PSII)
Phenylurea herbicides act by disrupting photosynthesis.[7] Specifically, they are potent

inhibitors of the Photosystem II (PSII) complex located in the thylakoid membranes of

chloroplasts.[7] The herbicide molecule binds to the D1 protein within the PSII complex, at a

site known as the QB-binding niche. This binding is competitive with plastoquinone (PQ), the

native electron acceptor. By blocking the binding of PQ, the phenylurea herbicide halts the

photosynthetic electron transport chain, leading to the accumulation of reactive oxygen species

and ultimately causing cell death.[7]

Photosystem II (PSII) in Thylakoid Membrane

P680 PheophytinLight Energy Qₐ
e⁻

D1 Protein Q₈ Binding Nichee⁻ Plastoquinone Pool
e⁻ (Blocked)

1-Cyclooctyl-3-phenylurea
Competitive Binding
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Caption: Phenylurea herbicides competitively block the Q₈ site on the D1 protein of PSII.

Protocol 2: Evaluating Herbicidal Efficacy (Whole-Plant
Bioassay)
This protocol is designed to assess the herbicidal efficacy of 1-Cyclooctyl-3-phenylurea on a

target weed species in a controlled environment.[7]

Objective: To determine the dose-response of a target weed to the test compound.

Materials:
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Seeds of a target weed species (e.g., Amaranthus retroflexus)

Pots filled with standardized potting mix

1-Cyclooctyl-3-phenylurea stock solution in a suitable solvent (e.g., acetone)

Non-ionic surfactant

Calibrated laboratory sprayer

Greenhouse with controlled environmental conditions

Step-by-Step Methodology:

Plant Cultivation: Sow weed seeds in pots and allow them to grow in the greenhouse to a

specific stage (e.g., 2-4 true leaves).

Herbicide Preparation: Prepare a series of dilutions of the 1-Cyclooctyl-3-phenylurea stock

solution to create a dose-response curve (e.g., 0, 10, 50, 100, 200, 500 g/ha). Include a non-

ionic surfactant as required.[7]

Application: Apply the herbicide solutions evenly to the foliage of the plants using the

calibrated sprayer. Ensure uniform coverage. Include an untreated control group (sprayed

with solvent and surfactant only).[7]

Incubation: Return the treated pots to the greenhouse, arranged in a randomized complete

block design to minimize positional effects.

Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effect. This can

be done visually (rating phytotoxicity on a scale of 0-100%) or quantitatively (measuring

fresh or dry weight of the above-ground biomass).

Analysis: Analyze the data to determine the dose required to cause 50% growth inhibition

(GR₅₀) or 50% mortality (LD₅₀).

Part 2: Applications in Oncology and Drug
Development
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The phenylurea scaffold is a key feature in several approved anticancer drugs (e.g., Sorafenib)

and numerous investigational agents.[9] Derivatives have shown potent activity against a wide

range of human tumor cell lines by targeting various aspects of cancer cell proliferation and

survival.[4][10][11]

Putative Mechanisms of Action in Cancer
Kinase Inhibition: Many phenylurea-containing compounds function as multi-kinase

inhibitors.[9] They can target key enzymes in oncogenic signaling pathways, such as the

Raf/MEK/ERK pathway, which is crucial for cell proliferation, and Vascular Endothelial

Growth Factor Receptors (VEGFRs), which are essential for angiogenesis.[1][9] The urea

moiety typically forms critical hydrogen bonds within the ATP-binding pocket of the kinase.

Tubulin Polymerization Inhibition: Certain phenylurea derivatives have been shown to

interfere with microtubule dynamics, a validated target for cancer chemotherapy.[10] By

inhibiting tubulin polymerization, these compounds induce cell cycle arrest and apoptosis.

Other Mechanisms: Research indicates that the anticancer effects of phenylureas can also

be independent of tubulin-based mechanisms, suggesting the existence of novel molecular

targets.[10]
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Caption: Phenylureas can inhibit key kinases like Raf in oncogenic signaling pathways.[9]
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Antiproliferative Activity of Phenylurea Analogs
The antiproliferative potential of phenylurea derivatives has been extensively documented. The

large, lipophilic cyclooctyl group in 1-Cyclooctyl-3-phenylurea may enhance cell membrane

permeability and hydrophobic interactions within a target's binding site, potentially leading to

high potency.

Compound
Class

Cancer Cell
Line(s)

Activity (IC₅₀)
Putative
Target/Mechan
ism

Reference

N-3-

haloacylaminoph

enyl-N'-aryl

ureas

CEM, MCF-7,

LOVO, etc.
0.38 - 4.07 µM

Tubulin-

independent

apoptosis

[10]

1-Phenyl-3-(4-

(pyridin-3-

yl)phenyl)urea

derivs.

Melanoma,

Renal, Breast

Superior to

paclitaxel in 21

cell lines

Not specified [4]

1-(4-((2-

oxoindolin-3-

ylidene)amino)ph

enyl)-3-arylureas

HepG2

(Hepatocellular

Carcinoma)

0.31 µM
VEGFR-2

Inhibition
[1]

Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)
Objective: To determine the concentration of 1-Cyclooctyl-3-phenylurea that inhibits the

growth of a cancer cell line by 50% (IC₅₀).

Materials:

Human cancer cell line (e.g., MCF-7 breast cancer)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates
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1-Cyclooctyl-3-phenylurea dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., acidified isopropanol)

Microplate reader

Step-by-Step Methodology:

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000

cells/well) and incubate for 24 hours to allow for attachment.

Compound Treatment: Prepare serial dilutions of 1-Cyclooctyl-3-phenylurea in culture

medium. Remove the old medium from the plates and add the compound-containing medium

to the wells. Include vehicle control (DMSO) and untreated control wells.

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5%

CO₂.

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable

cells with active mitochondria will reduce the yellow MTT to a purple formazan.

Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve

the formazan crystals.

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570

nm) using a microplate reader.

Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability against the log of the compound concentration and use a

non-linear regression model to determine the IC₅₀ value.

Part 3: Additional Potential Applications
The versatility of the phenylurea scaffold suggests a range of other potential applications for 1-
Cyclooctyl-3-phenylurea.
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CXCR2 Antagonism: Structurally related 1-cyclopentenyl-3-phenylureas are potent and

CNS-penetrant antagonists of the CXCR2 receptor, a target for neuroinflammatory diseases.

[12] The lipophilicity of the cyclooctyl group could favor brain penetration, making 1-
Cyclooctyl-3-phenylurea a candidate for CNS disorders.[12]

Enzyme Inhibition: Phenylurea and phenylthiourea derivatives are known enzyme inhibitors.

[13][14] For instance, phenylthiourea is a competitive inhibitor of phenoloxidase.[14] The

specific topology of 1-Cyclooctyl-3-phenylurea could make it a selective inhibitor for other

enzymes.

Antihyperglycemic Agents: Phenylurea derivatives have been synthesized and evaluated as

potential treatments for diabetes mellitus.[6]

Complement Inhibition: 1-phenyl-3-(1-phenylethyl)urea derivatives were identified as potent

inhibitors of the complement system, which is implicated in numerous inflammatory and

autoimmune diseases.[15]

Conclusion and Future Directions
1-Cyclooctyl-3-phenylurea emerges from a class of compounds with a rich history and

diverse range of biological activities. Based on robust data from its structural analogs, it stands

as a promising candidate for further investigation in several key areas. Its potential as a

herbicide is strongly supported by the well-established mechanism of action for phenylureas. In

the realm of drug discovery, its scaffold suggests potential as an anticancer agent, a modulator

of inflammatory pathways via CXCR2 antagonism, or as a novel enzyme inhibitor.

Future research should focus on the direct synthesis and biological evaluation of 1-Cyclooctyl-
3-phenylurea. Head-to-head comparisons with its cyclohexyl and cyclopentyl analogs would

provide valuable SAR insights into the role of the cycloalkyl ring size on potency and selectivity.

Elucidating its specific molecular targets through techniques like thermal shift assays or affinity

chromatography-mass spectrometry will be critical in advancing its development from a

promising scaffold to a lead compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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